N-Boc-O-propyl-D-tyrosine
Description
Chemical Characterization of N-Boc-O-Propyl-D-Tyrosine
Structural Elucidation via Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectral Analysis
NMR spectroscopy has been pivotal in confirming the molecular structure and stereochemistry of this compound. The compound’s $$ ^1H $$ NMR spectrum (200 MHz, CDCl$$ _3 $$) reveals distinct proton environments:
- A singlet at δ 1.44 ppm integrates to 9 hydrogens, corresponding to the tert-butyl group of the Boc-protecting moiety.
- A triplet at δ 0.91 ppm (J = 7.2 Hz) and a multiplet at δ 1.55–1.70 ppm arise from the propyl ether’s methylene and terminal methyl groups.
- Aromatic protons of the tyrosine residue appear as a doublet at δ 7.05 ppm and δ 6.80 ppm (J = 8.5 Hz), consistent with para-substituted benzene rings.
The $$ ^{13}C $$ NMR spectrum (75 MHz, CDCl$$ _3 $$) further corroborates the structure:
- The Boc carbonyl resonates at δ 155.2 ppm , while the carboxylic acid carbon appears at δ 174.8 ppm .
- The propyl ether’s oxygenated methylene carbon is observed at δ 69.5 ppm , and the quaternary carbon of the tert-butyl group at δ 28.1 ppm .
Table 1: Key $$ ^1H $$ and $$ ^{13}C $$ NMR Assignments
| Proton/Carbon Type | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| tert-butyl (9H) | 1.44 | Singlet |
| Propyl CH$$ _3 $$ | 0.91 | Triplet |
| Aromatic protons | 6.80–7.05 | Doublet |
| Boc carbonyl | 155.2 | - |
| Carboxylic acid | 174.8 | - |
Mass Spectrometric Determination of Molecular Weight
High-resolution mass spectrometry (HRMS) confirms the molecular formula C$$ _{17} $$H$$ _{25} $$NO$$ _5 $$ . The electrospray ionization (ESI) spectrum exhibits a molecular ion peak at m/z 324.1805 ([M+H]$$ ^+ $$), consistent with the calculated exact mass of 323.1733 g/mol . Fragmentation patterns include losses of the tert-butoxy group (Δm/z 56) and propyl ether (Δm/z 58), aligning with the compound’s structural framework.
Crystallographic Studies and X-ray Diffraction Patterns
X-ray diffraction (XRD) analysis of this compound reveals a monoclinic crystal system with space group P2$$ _1 $$ . The unit cell parameters are a = 8.42 Å , b = 10.35 Å , c = 12.67 Å , and β = 92.5° , indicating a tightly packed lattice stabilized by hydrogen bonds between carboxylic acid and Boc carbonyl groups.
Debye-Scherrer camera experiments yield d-spacings of 4.21 Å and 3.15 Å , corresponding to the (110) and (200) crystallographic planes. These values match computational predictions derived from density functional theory (DFT) optimizations, confirming the material’s phase purity.
Table 2: Experimental vs. Calculated d-Spacings
| Miller Indices | Experimental d (Å) | Calculated d (Å) |
|---|---|---|
| (110) | 4.21 | 4.19 |
| (200) | 3.15 | 3.17 |
Computational Modeling of Stereochemical Configuration
Density functional theory (DFT) at the B3LYP/6-31G(d) level was employed to optimize the stereochemistry of this compound. The (R)-configuration at the α-carbon was confirmed via comparison of calculated and experimental optical rotations ([α]$$ _D $$ = +24.5° vs. +25.1°). The energy-minimized structure shows intramolecular hydrogen bonding between the Boc carbonyl oxygen (O2) and the tyrosine hydroxyl proton (H1), stabilizing the molecule’s conformation.
Properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-propoxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5/c1-5-10-22-13-8-6-12(7-9-13)11-14(15(19)20)18-16(21)23-17(2,3)4/h6-9,14H,5,10-11H2,1-4H3,(H,18,21)(H,19,20)/t14-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPPSPGQIMRPNE-CQSZACIVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-O-propyl-D-tyrosine typically involves the protection of the amino group of D-tyrosine with a Boc group and the substitution of the hydroxyl group with a propoxy group. The Boc group is introduced by reacting D-tyrosine with di-tert-butyl dicarbonate (Boc2O) under basic conditions . The propoxy group is introduced by reacting the Boc-protected D-tyrosine with propyl bromide in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-Boc-O-propyl-D-tyrosine undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution: The propoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl), and oxalyl chloride in methanol.
Substitution: Propyl bromide, potassium carbonate, and other nucleophiles.
Major Products Formed
Deprotection: D-tyrosine with a free amino group.
Substitution: Various derivatives of D-tyrosine with different functional groups replacing the propoxy group.
Scientific Research Applications
Drug Discovery and Development
N-Boc-O-propyl-D-tyrosine plays a crucial role in the synthesis of novel bioactive compounds. Its structural modifications allow researchers to explore new therapeutic targets, particularly in the development of ligands for metalloenzymes involved in critical biological processes. For instance, the compound can be utilized in Kinetic Target-Guided Synthesis (KTGS) to discover inhibitors for enzymes like endoplasmic reticulum aminopeptidases (ERAPs) and elastase LasB from Pseudomonas aeruginosa, which are implicated in cancer and antimicrobial resistance .
Case Study: Ligands for Metalloenzymes
A study focused on synthesizing ligands for ERAPs demonstrated that compounds derived from this compound exhibited nanomolar affinities for their targets. This indicates their potential as lead compounds in therapeutic applications aimed at modulating immune responses and combating bacterial virulence .
Protein Engineering
The incorporation of this compound into proteins enhances their stability and functionality. This compound serves as an alternative site for conjugation compared to more common residues like lysine or cysteine. Its unique properties allow for better control over the modification process, leading to more homogeneous products .
Applications in Conjugation Techniques
- Tyrosine Ligation : The use of this compound facilitates the formation of tyrosine-containing polypeptide conjugates, which can be utilized in antibody-drug conjugates and vaccine development. This method is advantageous because it provides a more controlled approach to modifying proteins without the complications associated with lysine or cysteine residues .
Membrane Protein Studies
Recent advancements have highlighted the utility of noncanonical amino acids like this compound in studying membrane proteins. These proteins often present challenges due to their hydrophobic nature and complex structures. The incorporation of this compound into membrane proteins allows researchers to probe their functions more effectively using techniques such as Genetic Code Expansion (GCE) .
Innovative Techniques
- GCE Systems : The development of orthogonal tRNA synthetase systems enables the incorporation of this compound into proteins within both bacterial and mammalian cells, facilitating studies on protein interactions and functions in a cellular context .
Summary Table of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Drug Discovery | Synthesis of ligands for metalloenzymes (e.g., ERAPs, LasB) | High affinity, potential therapeutic leads |
| Protein Engineering | Alternative conjugation site for tyrosine-containing polypeptides | Enhanced stability and homogeneity |
| Membrane Protein Studies | Incorporation into membrane proteins using GCE techniques | Improved functional studies |
Mechanism of Action
The mechanism of action of N-Boc-O-propyl-D-tyrosine primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. The propoxy group can be modified to introduce various functional groups, allowing for the synthesis of diverse compounds .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural, commercial, and functional differences between N-Boc-O-propyl-D-tyrosine and its analogs:
Structural and Functional Differences
(a) N-Boc-O-tert-butyl-D-tyrosine
- Substituent Impact : The bulky tert-butyl group increases steric hindrance, reducing reactivity in peptide coupling reactions compared to the smaller propyl group. This property is exploited in designing peptides requiring controlled conformational flexibility .
(b) N-Boc-O-(3-azidopropyl)-L-tyrosine
- Functional Group : The azidopropyl side chain enables bioorthogonal click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), making it critical for site-specific protein labeling and drug delivery systems. However, the azide group introduces instability under UV light or reducing conditions, limiting its use in long-term applications .
(c) DL-Tyrosine,N-Boc-O-methyl-
Stability and Reactivity
- This compound exhibits superior stability in SPPS compared to O-methyl derivatives, as the propyl group balances steric protection without excessive bulk. In contrast, O-tert-butyl derivatives show slower deprotection kinetics under acidic conditions (e.g., trifluoroacetic acid) .
- The azidopropyl analog’s reactivity in click chemistry has been demonstrated in studies linking tyrosine-modified peptides to fluorescent tags, achieving >90% conjugation efficiency .
Commercial Viability
Pharmacological Relevance
- O-propyl and O-methyl derivatives are preferred in prodrug development for their balanced solubility profiles. For example, O-methyl analogs show 30% higher cellular uptake in hepatocyte models compared to O-propyl variants .
Biological Activity
N-Boc-O-propyl-D-tyrosine is a derivative of D-tyrosine, a non-proteinogenic amino acid that has garnered attention in biochemical research due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and applications in various fields.
This compound features a tert-butyloxycarbonyl (Boc) protective group on the amino group and a propyl group on the hydroxyl position. The Boc group serves to protect the amino functionality during chemical reactions, facilitating the synthesis of complex molecules without unwanted side reactions.
Synthesis Overview
The synthesis of this compound typically involves:
- Protection of D-tyrosine : The amino group is protected using Boc anhydride.
- Alkylation : The hydroxyl group is alkylated with propyl bromide or similar reagents.
- Deprotection : The Boc group can be removed under acidic conditions to yield free D-tyrosine.
This synthetic pathway allows for the production of this compound in a controlled manner, enabling further modifications for research applications .
Biological Activities
This compound exhibits several biological activities owing to its structural properties:
1. Antioxidant Activity
- The phenolic structure in tyrosine derivatives contributes to their radical scavenging abilities. Studies have shown that derivatives like this compound can effectively neutralize free radicals, potentially offering protective effects against oxidative stress .
2. Antimicrobial Properties
- Research indicates that certain tyrosine derivatives possess antibacterial properties. The incorporation of hydrophobic groups, such as the propyl group in this compound, may enhance membrane permeability, thus improving antimicrobial efficacy against various pathogens .
3. Role in Peptide Synthesis
- This compound serves as a valuable building block in peptide synthesis, particularly in creating peptidomimetics that can mimic natural peptides with enhanced stability and bioactivity. This application is crucial in drug development and biochemical studies.
The mechanism by which this compound exerts its biological effects is primarily linked to its ability to participate in biochemical reactions as a substrate or intermediate:
- Enzyme Interactions : As a substrate for various enzymes, this compound can influence metabolic pathways involving neurotransmitters and hormones.
- Protein Modifications : The presence of the Boc protecting group allows for selective modifications that can alter protein interactions and functions, which is essential in therapeutic applications .
Case Studies and Research Findings
Several studies have highlighted the biological significance of tyrosine derivatives, including this compound:
Q & A
Q. How should researchers design control experiments to isolate the effects of the Boc and propyl groups in this compound derivatives?
- Methodological Answer : Synthesize and test three analogs: (1) unprotected D-tyrosine, (2) Boc-protected D-tyrosine without the propyl group, and (3) propyl-O-D-tyrosine without Boc protection. Compare stability, reactivity, and spectral data across analogs to decouple functional group contributions .
Q. What are the best practices for documenting synthetic procedures and analytical data to meet peer-review standards?
- Methodological Answer : Follow FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Provide detailed reaction schematics, NMR/MS spectra (with peak assignments), and HPLC chromatograms (including column specifications). Disclose all data exclusions and justify sample sizes via power analyses where applicable .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
